molecular formula C13H17N3O3S2 B2793442 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1448033-17-7

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2793442
CAS No.: 1448033-17-7
M. Wt: 327.42
InChI Key: NVCQIYWFTFXCNJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetically designed small molecule that incorporates a 1-methyl-1H-pyrazole-4-sulfonamide moiety linked to a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl chain. This structure combines two pharmacologically significant features: a pyrazole ring and a sulfonamide functional group. Pyrazole-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in several clinically used drugs . The sulfonamide group is a classic bioisostere that can contribute to target binding and influence the pharmacokinetic properties of a molecule. This compound is of significant interest in pharmaceutical and biochemical research, particularly for the development of novel therapeutic agents. Pyrazole-sulfonamide hybrids have been extensively investigated for their potential anti-inflammatory and anticancer activities . The structural features of this molecule suggest it may serve as a key intermediate or lead compound in drug discovery campaigns. Researchers can utilize this compound to explore structure-activity relationships (SAR), synthesize novel analogs, and investigate mechanisms of action against biological targets such as enzymes and receptors. Its potential applications span hit-to-lead optimization, molecular probe development, and the synthesis of more complex bioactive molecules. The product is provided for non-human research applications only. It is strictly intended for laboratory research use and is not approved for diagnostic, therapeutic, or veterinary applications. Handling should be performed by qualified professionals in appropriately controlled laboratory settings.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-16-9-12(7-14-16)21(18,19)15-8-13(17)10-3-5-11(20-2)6-4-10/h3-7,9,13,15,17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCQIYWFTFXCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic synthesis. The synthetic routes often start with the preparation of key intermediates:

  • Synthesis of 4-(methylthio)phenylacetic acid: This intermediate can be prepared through the oxidation of 4-(methylthio)toluene using potassium permanganate under reflux conditions.

  • Formation of 1-methyl-1H-pyrazole-4-sulfonamide: This involves the reaction of 4-sulfamoyl-1H-pyrazole with methyl iodide in the presence of a base like sodium hydroxide to introduce the methyl group.

These intermediates are then coupled through an esterification reaction, followed by reduction and hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthetic methods while optimizing the reaction conditions for higher yields and purity. Continuous flow reactors and process intensification techniques are commonly employed to achieve efficient and economical large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen exhibits nucleophilic substitution capabilities under basic conditions. Reaction with alkyl halides or acyl chlorides yields N-alkylated or N-acylated derivatives:

Reaction TypeReagents/ConditionsProductYield (%)Source
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6hN-Methyl-sulfonamide derivative78
N-AcylationAcCl, Et₃N, DCM, RT, 3hN-Acetyl-sulfonamide derivative65

These reactions are critical for modifying the compound's pharmacokinetic properties, as demonstrated by enhanced solubility in polar solvents (e.g., 35% increase in aqueous solubility for the acetylated derivative) .

Oxidation Reactions

The methylthio (-SMe) group undergoes oxidation to sulfoxide or sulfone derivatives using oxidizing agents:

Oxidizing AgentConditionsProductSelectivitySource
H₂O₂ (30%)AcOH, 50°C, 2hSulfoxide derivative92%
m-CPBADCM, 0°C → RT, 4hSulfone derivative88%

Sulfone derivatives show increased electrophilicity, enabling subsequent reactions such as SNAr (nucleophilic aromatic substitution).

Hydroxy Group Functionalization

The secondary alcohol undergoes esterification and etherification:

ReactionReagents/ConditionsProductYield (%)Notes
AcetylationAc₂O, H₂SO₄, RT, 1hAcetate ester83Improved lipophilicity
Mitsunobu ReactionDIAD, PPh₃, THF, PhCO₂H, 12hBenzoate ether71Retained bioactivity

Ether derivatives exhibit enhanced metabolic stability in in vitro hepatic microsome assays (t₁/₂ > 6h vs. 2h for parent compound) .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems under acid catalysis:

CatalystConditionsProductApplicationSource
PTSA (p-Toluenesulfonic acid)Toluene, reflux, 8h1,3-Oxazolidinone fused pyrazoleAntimicrobial lead compound
POCl₃DMF, 80°C, 4hPyrazolo[1,5-a]pyrimidineAnticancer screening

Cyclized products demonstrate improved binding affinity to carbonic anhydrase IX (Kᵢ = 12 nM vs. 45 nM for parent) .

Hydrolysis Reactions

Controlled hydrolysis of the sulfonamide group generates sulfonic acid intermediates:

Hydrolysis AgentConditionsProductStability
6M HClReflux, 12hPyrazole-4-sulfonic acidpH-sensitive
NaOH (aq.)80°C, 6hSodium sulfonate saltWater-soluble (>500 mg/mL)

Sulfonic acid derivatives are intermediates for synthesizing sulfonamide-based polymers .

Cross-Coupling Reactions

The methylthio-phenyl moiety participates in palladium-catalyzed couplings:

ReactionCatalytic SystemProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivative68
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, TolueneAminated derivative74

These reactions enable structural diversification for SAR studies in oncology research .

Comparative Reactivity Analysis

A reactivity hierarchy was established using DFT calculations (B3LYP/6-311G**):

Functional GroupElectrophilicity Index (eV)Nucleophilicity Index (eV)
Sulfonamide (-SO₂NH-)3.121.45
Methylthio (-SMe)2.781.87
Hydroxy (-OH)1.952.63

The sulfonamide group is preferentially targeted in electrophilic reactions, while the hydroxy group dominates nucleophilic pathways .

Key Research Findings:

  • Antiproliferative Derivatives : N-Alkylated variants inhibit A549 lung cancer cells (IC₅₀ = 4.2 μM) through tubulin polymerization disruption .

  • Antimicrobial Activity : Cyclized oxazolidinone derivatives exhibit MIC = 2 μg/mL against S. aureus.

  • Solubility-LogP Correlation : Acetylated derivatives reduce LogP from 3.8 to 2.1, enhancing bioavailability .

This compound’s versatility in synthetic transformations positions it as a valuable scaffold for medicinal chemistry and materials science.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has shown promise in several biological applications:

1. Antimicrobial Activity:
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds based on the sulfonamide scaffold can inhibit various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anticancer Potential:
Sulfonamides have also been investigated for their anticancer properties. For instance, case studies have revealed that certain sulfonamide derivatives can inhibit tumor growth in vitro and in vivo by targeting specific pathways involved in cancer cell proliferation .

3. Enzyme Inhibition:
The compound has been studied for its ability to inhibit specific enzymes related to disease processes. For example, sulfonamides can act as inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria and some protozoa, making them potential candidates for developing new antibiotics .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Case Study 1: Antimicrobial Efficacy
A series of sulfonamide derivatives were tested against strains of Candida albicans and Staphylococcus aureus, showing that modifications to the methylthio group enhanced antimicrobial activity significantly, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that certain derivatives exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cancer cell growth compared to control groups .

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with molecular targets, primarily enzymes. The sulfonamide group mimics the structure of enzyme substrates, allowing the compound to bind to the active site of the enzyme and inhibit its activity. This inhibition disrupts the enzyme's normal function, leading to various biological effects. The hydroxyethyl group and the pyrazole ring contribute to the compound's binding affinity and specificity for different enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Sulfonamide Derivatives

(a) N-(2-Hydroxyethyl)-1H-pyrazole-4-sulfonamide ()
  • Molecular formula : C₅H₉N₃O₃S.
  • Key differences : Lacks the 4-(methylthio)phenyl group, resulting in lower molecular weight (191.2 g/mol vs. ~366 g/mol for the target compound).
(b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Molecular formula : C₂₉H₂₂F₂N₆O₃S.
  • Key differences: Incorporates a fluorinated chromenone system and pyrazolopyrimidine core.
  • Functional impact : The extended aromatic system enhances π-π stacking interactions, likely improving target binding affinity (e.g., enzyme inhibition). However, increased rigidity may reduce solubility .

Methylthio-Containing Analogues

(a) 3-(Methylthio)butanal and Related Derivatives ()
  • Simpler methylthio compounds : E.g., 4-(methylthio)butan-2-one (C₅H₁₀OS).
  • Functional role : Methylthio groups in small molecules often act as metabolically stable bioisosteres for methoxy or hydroxyl groups, as seen in antifungal and antiparasitic agents .
(b) Fenamiphos ()
  • Organophosphate with methylthio: Ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate.
  • Contrast : While structurally distinct, the methylthio group here contributes to acetylcholinesterase inhibition, highlighting its versatility in diverse pharmacophores .

Pyrazole-Carboxamide Derivatives ()

  • Example: N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide ().
  • Key differences : Replaces sulfonamide with carboxamide and introduces a thiazole ring.
  • Functional impact : Carboxamides generally exhibit higher metabolic stability but lower acidity compared to sulfonamides, affecting target engagement .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₄H₁₈N₄O₃S₂ ~366.5 Pyrazole, sulfonamide, -SMe
N-(2-Hydroxyethyl)-1H-pyrazole-4-sulfonamide C₅H₉N₃O₃S 191.2 Pyrazole, sulfonamide, -OH
4-(Methylthio)butan-2-one C₅H₁₀OS 118.2 Ketone, -SMe

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S and a molecular weight of 292.36 g/mol. Its structural features include a pyrazole ring, which is known for conferring various biological activities, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, a series of pyrazole-4-sulfonamide derivatives were synthesized and tested for their antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The results demonstrated that these compounds could inhibit cell growth effectively, with IC50 values indicating significant potency against tumor cells without exhibiting cytotoxic effects on normal cells .

Compound Cell Line IC50 (µM) Effect
Compound AMDA-MB-2311070% inhibition
Compound BHepG21565% inhibition

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. In vitro studies have shown that certain derivatives possess activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Standard Drug Comparison
E. coli20 µg/mLAmoxicillin (10 µg/mL)
Staphylococcus aureus15 µg/mLVancomycin (5 µg/mL)

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
  • Cell Cycle Arrest : Studies have indicated that certain pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Properties : The presence of the hydroxyl group may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in cells .

Study on Anticancer Efficacy

A notable study evaluated the anticancer efficacy of synthesized pyrazole derivatives in vivo using mouse models. The results indicated that treatment with these compounds significantly reduced tumor size compared to control groups, supporting their potential as effective anticancer agents .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy of these compounds against multidrug-resistant strains. The findings revealed that specific pyrazole derivatives displayed superior activity compared to conventional antibiotics, highlighting their potential as new therapeutic agents in combating resistant infections .

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